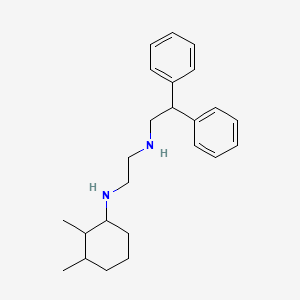
1,2-Ethanediamine, N-(2,3-dimethylcyclohexyl)-N'-(2,2-diphenylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Ethanediamine, N-(2,3-dimethylcyclohexyl)-N’-(2,2-diphenylethyl)-: is a complex organic compound known for its unique structural properties This compound features a 1,2-ethanediamine backbone with two distinct substituents: a 2,3-dimethylcyclohexyl group and a 2,2-diphenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediamine, N-(2,3-dimethylcyclohexyl)-N’-(2,2-diphenylethyl)- typically involves multi-step organic reactions. One common approach is as follows:
Starting Materials: The synthesis begins with 1,2-ethanediamine, 2,3-dimethylcyclohexanone, and 2,2-diphenylethylamine.
Step 1: The 2,3-dimethylcyclohexanone is reacted with 1,2-ethanediamine under acidic conditions to form an intermediate imine.
Step 2: The intermediate imine is then reduced using a reducing agent such as sodium borohydride to form the corresponding amine.
Step 3: The resulting amine is then reacted with 2,2-diphenylethylamine under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed.
Chemical Reactions Analysis
Types of Reactions
1,2-Ethanediamine, N-(2,3-dimethylcyclohexyl)-N’-(2,2-diphenylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, under basic or acidic conditions.
Major Products Formed
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine derivatives with new functional groups.
Scientific Research Applications
1,2-Ethanediamine, N-(2,3-dimethylcyclohexyl)-N’-(2,2-diphenylethyl)- has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the synthesis of advanced materials, such as polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1,2-Ethanediamine, N-(2,3-dimethylcyclohexyl)-N’-(2,2-diphenylethyl)- involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Ethanediamine, N-(2,3-dimethylcyclohexyl)-N’-(2-phenylethyl)-
- 1,2-Ethanediamine, N-(2,3-dimethylcyclohexyl)-N’-(2,2-diphenylpropyl)-
- 1,2-Ethanediamine, N-(2,3-dimethylcyclohexyl)-N’-(2,2-diphenylbutyl)-
Uniqueness
1,2-Ethanediamine, N-(2,3-dimethylcyclohexyl)-N’-(2,2-diphenylethyl)- is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both a cyclohexyl and a diphenylethyl group allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
627519-20-4 |
|---|---|
Molecular Formula |
C24H34N2 |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
N'-(2,3-dimethylcyclohexyl)-N-(2,2-diphenylethyl)ethane-1,2-diamine |
InChI |
InChI=1S/C24H34N2/c1-19-10-9-15-24(20(19)2)26-17-16-25-18-23(21-11-5-3-6-12-21)22-13-7-4-8-14-22/h3-8,11-14,19-20,23-26H,9-10,15-18H2,1-2H3 |
InChI Key |
YJHDCJJHTWUNIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1C)NCCNCC(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















